2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one
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Overview
Description
2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one is a complex organic compound with a unique structure that includes an indole core, which is a common motif in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Functionalization of the Indole Ring: The indole core is then functionalized at specific positions to introduce the dimethyl and prop-1-yn-1-ylamino groups. This can involve various reactions such as alkylation, acylation, and amination.
Final Cyclization: The final step involves cyclization to form the dihydro-1H-indol-4(5H)-one structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of target proteins, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Serotonin: A neurotransmitter with an indole structure, involved in regulating mood and behavior.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core, used to reduce inflammation and pain.
Uniqueness
2,3-Dimethyl-5-((prop-1-yn-1-ylamino)methyl)-6,7-dihydro-1H-indol-4(5H)-one is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of a prop-1-yn-1-ylamino group and a dihydro-1H-indol-4(5H)-one core sets it apart from other indole derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18N2O |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
2,3-dimethyl-5-[(prop-1-ynylamino)methyl]-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C14H18N2O/c1-4-7-15-8-11-5-6-12-13(14(11)17)9(2)10(3)16-12/h11,15-16H,5-6,8H2,1-3H3 |
InChI Key |
YCYWZYAZEIWEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CNCC1CCC2=C(C1=O)C(=C(N2)C)C |
Origin of Product |
United States |
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